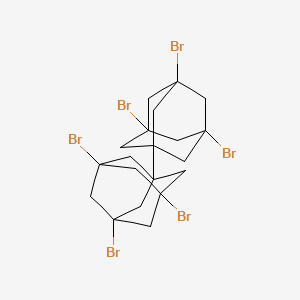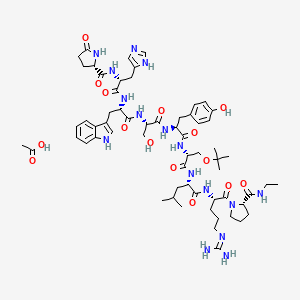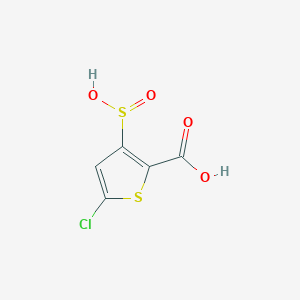
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Übersicht
Beschreibung
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid involves the inhibition of specific enzymes, such as serine hydrolases. This inhibition results in the modulation of various biological processes, including inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as fatty acid amide hydrolase and acetylcholinesterase. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for drug discovery and development. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research and development of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid. These include the identification of new targets for its inhibitory activity, the development of more efficient and cost-effective synthesis methods, and the optimization of its pharmacological properties for clinical applications.
In conclusion, this compound is a valuable compound in the field of scientific research due to its unique properties and potential applications. Its potent inhibitory activity against specific enzymes makes it a valuable tool for drug discovery and development, and its biochemical and physiological effects make it a promising candidate for the treatment of various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid has been used in various scientific research applications, including drug discovery and development, chemical biology, and organic synthesis. It has been found to exhibit potent inhibitory activity against certain enzymes and has been used as a lead compound for the development of novel drugs.
Eigenschaften
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBAJGWBGYZYJN-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164713 | |
| Record name | 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188918-42-5 | |
| Record name | 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188918-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-Bitricyclo[3.3.1.13,7]decane, 3,3',5,5',7,7'-hexakis(4-bromophenyl)-](/img/structure/B3324474.png)



![Bicyclo[2.2.2]-octane-2-carboxamide](/img/structure/B3324497.png)

![5-Bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B3324508.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3324510.png)



![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)